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Compound of Interest

3-Dimethylamino-2-methyl-2-
Compound Name:
propenal

Cat. No.: B1144346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the chemical intermediate, 3-Dimethylamino-2-methyl-2-propenal (CAS No: 19125-76-9).
The information is compiled to assist researchers and professionals in the fields of chemical
synthesis and drug development in the identification and characterization of this compound.
This document presents available spectroscopic data in a structured format, details generalized

experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic
analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 3-
Dimethylamino-2-methyl-2-propenal. While the existence of detailed spectra is confirmed in
various databases, access to the raw data and complete peak lists is often proprietary. The
information presented here is based on publicly accessible data.

Table 1: Mass Spectrometry Data[1]
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. . Key Fragments
Technique lonization Mode (mi2) Database Source
m/z

Gas Chromatography- o
Electron lonization 113 (Molecular lon),

Mass Spectrometry NIST, SpectraBase
(ED 96, 42
(GC-MS)

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Nucleus Data Availability Database Source

SpectraBase, John Wiley &

13C NMR Spectrum available
Sons, Inc.
Data not publicly available in
IH NMR
detail
Table 3: Infrared (IR) Spectroscopy Data[1]
Technique Data Availability Sample Source Database Source

Sigma-Aldrich Co.
Attenuated Total

Spectrum available Aldrich LLC., John Wiley &
Reflectance (ATR-IR)

Sons, Inc.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the
spectroscopic data presented above. These protocols are intended to serve as a reference and
may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of 3-Dimethylamino-2-methyl-2-

propenal.

Methodology:
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e Sample Preparation: A sample of 3-Dimethylamino-2-methyl-2-propenal is dissolved in a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard NMR tube. The
concentration is typically in the range of 5-25 mg/mL for *H NMR and 50-100 mg/mL for 13C
NMR.[2]

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for
analysis.

e 1H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard single-pulse experiment is performed.

o Key parameters such as acquisition time, relaxation delay, and number of scans are
optimized to ensure good signal-to-noise ratio and resolution.

o Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at
0.00 ppm.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled experiment is typically performed to simplify the spectrum and
enhance sensitivity.

o A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the
low natural abundance of 13C.

o Chemical shifts are referenced to the deuterated solvent signal or an internal standard.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

Objective: To identify the functional groups present in 3-Dimethylamino-2-methyl-2-propenal
by measuring the absorption of infrared radiation.
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Methodology:

o Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide).[3][4][5][6][7] Good contact between the sample
and the crystal is ensured.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:
o Abackground spectrum of the clean, empty ATR crystal is collected.
o The sample is placed on the crystal, and the sample spectrum is recorded.

o The instrument measures the absorption of the evanescent wave that penetrates a few
micrometers into the sample.[3][4][5][6][7]

o The final spectrum is presented as absorbance or transmittance versus wavenumber
(cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3-Dimethylamino-2-methyl-2-propenal from any impurities and to
determine its molecular weight and fragmentation pattern.

Methodology:

o Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,
dichloromethane, hexane) to a concentration of approximately 10 ug/mL.[8] The solution
should be free of particulates.[8]

e Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
e Gas Chromatography:

o A small volume of the sample solution (typically 1 pL) is injected into the heated inlet of the
GC.[9]
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o The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a
capillary column.[10]

o The column temperature is programmed to ramp up, separating components based on
their boiling points and interactions with the column's stationary phase.

e Mass Spectrometry:

o As components elute from the GC column, they enter the ion source of the mass
spectrometer.

o In the ion source (typically using electron ionization), molecules are bombarded with
electrons, leading to ionization and fragmentation.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound, from sample preparation to data interpretation.
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General Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1144346?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Dimethylamino-2-methyl-2-propenal
https://pubchem.ncbi.nlm.nih.gov/compound/3-Dimethylamino-2-methyl-2-propenal
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://en.wikipedia.org/wiki/Attenuated_total_reflectance
https://specac.com/theory-articles/introduction-to-atr-ftir-spectroscopy-part-1-the-basics/
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy/atr-attenuated-total-reflectance.html
http://chem4100.wdfiles.com/local--files/ir-experiment/FT-IRwithATR.pdf
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/ftir-spectroscopy/attenuated-total-reflectance-atr.html
https://www.uoguelph.ca/aac/system/files/GC-MS%20Sample%20Preparation%20Guidelines-2021.pdf
https://chemlab.truman.edu/files/2015/07/gcms.pdf
https://www.etamu.edu/wp-content/uploads/2021/10/4-GC_MS-Module.pdf
https://www.benchchem.com/product/b1144346#spectroscopic-data-of-3-dimethylamino-2-methyl-2-propenal
https://www.benchchem.com/product/b1144346#spectroscopic-data-of-3-dimethylamino-2-methyl-2-propenal
https://www.benchchem.com/product/b1144346#spectroscopic-data-of-3-dimethylamino-2-methyl-2-propenal
https://www.benchchem.com/product/b1144346#spectroscopic-data-of-3-dimethylamino-2-methyl-2-propenal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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